molecular formula C9H20N2S B1606859 Tetraethylthiourea CAS No. 4274-15-1

Tetraethylthiourea

Cat. No.: B1606859
CAS No.: 4274-15-1
M. Wt: 188.34 g/mol
InChI Key: ZSPQVOFATJEJMT-UHFFFAOYSA-N
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Description

Tetraethylthiourea (C₅H₁₀N₂S) is a thiourea derivative where four ethyl groups replace hydrogen atoms on the thiourea core structure. It is characterized by its sulfur-containing amide functional group, which confers unique chemical reactivity, particularly in coordination chemistry and catalysis. Thioureas are widely studied for their roles as vulcanization accelerators, corrosion inhibitors, and ligands in metal complexes .

Properties

IUPAC Name

1,1,3,3-tetraethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPQVOFATJEJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338891
Record name Thiourea, tetraethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4274-15-1
Record name Tetraethylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4274-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, tetraethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiourea, N,N,N',N'-tetraethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylthiourea can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethylamine with carbon disulfide, followed by oxidation. The reaction typically proceeds as follows:

  • Ethylamine reacts with carbon disulfide to form an intermediate.
  • The intermediate is then oxidized to produce this compound.

The reaction conditions usually involve mild temperatures and the use of solvents like water or ethanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous-flow synthesis. This method involves the reaction of ethylamine with sulfur in an aqueous medium. The process is efficient and allows for the production of high-purity this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tetraethylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Tetraethylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: It has been studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Research has explored its potential use in developing new pharmaceuticals, particularly for its antithyroid properties.

    Industry: It is used in the production of rubber, plastics, and dyes due to its ability to act as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of tetraethylthiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives vary significantly in physical, chemical, and toxicological properties based on substituent groups. Below is a comparative analysis of Tetraethylthiourea with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Applications Toxicity Profile
This compound Not provided 174.3 (calculated) Four ethyl groups Catalysis, polymer chemistry Limited data; inferred low solubility may reduce acute toxicity
α-Naphthylthiourea Not provided ~202.3 (estimated) Naphthyl group Rodenticide (historical use) High toxicity; inhibits cellular respiration
[(1-Phenylethylidene)amino]thiourea 1903800-28-1 193.27 Phenyl, imine groups Organic synthesis, pharmaceutical research Moderate reactivity; requires handling precautions

Key Findings :

However, steric hindrance may limit coordination with metals compared to less bulky analogs. α-Naphthylthiourea: The aromatic naphthyl group increases toxicity by facilitating mitochondrial dysfunction, as seen in rodenticidal applications . [(1-Phenylethylidene)amino]thiourea: The phenyl-imine structure enables selective reactivity in cross-coupling reactions, making it valuable in drug discovery .

Toxicological Considerations :

  • While this compound lacks explicit toxicity data, thiourea derivatives generally exhibit dose-dependent effects. For example, α-Naphthylthiourea’s acute toxicity (LD₅₀ < 10 mg/kg in rodents) contrasts sharply with the milder profiles of alkyl-substituted thioureas .

Analytical Characterization :

  • Modern techniques such as NMR, HPLC, and mass spectrometry (referenced in general analytical guidelines ) are critical for differentiating these compounds. For instance, the ethyl groups in this compound would produce distinct NMR signals (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂).

Contradictions and Limitations :

  • The provided evidence lacks direct studies on this compound, requiring extrapolation from structural analogs.
  • Toxicity data for alkyl-thioureas are sparse compared to aromatic derivatives, highlighting a gap in the literature.

Table 2: Priority Research Areas

Research Focus Methodology Expected Outcome
Solubility and Reactivity Computational modeling (DFT), HPLC Optimize solvent systems for catalysis
Toxicity Screening In vitro assays (e.g., HepG2 cell line) Establish safety thresholds

Biological Activity

Tetraethylthiourea (TETU) is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of TETU, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

TETU is a thiourea derivative characterized by the presence of four ethyl groups attached to the nitrogen atoms. Its chemical structure can be represented as follows:

C2H5N(C2H5)2S\text{C}_2\text{H}_5\text{N}(\text{C}_2\text{H}_5)_2\text{S}

This structure contributes to its ability to form hydrogen bonds with various biological substrates, enhancing its reactivity and biological interactions .

Biological Activities

TETU exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : TETU has shown significant antibacterial and antifungal properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth.
  • Anticancer Properties : Research indicates that TETU can inhibit cancer cell proliferation. It has been evaluated in vitro against several cancer cell lines, showing promising results with IC50 values ranging from 3 to 14 µM .
  • Anti-inflammatory Effects : TETU has been reported to exhibit anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.
  • Antioxidant Activity : The compound demonstrates strong antioxidant properties, with significant reducing potential against free radicals .

The mechanisms through which TETU exerts its biological effects include:

  • Inhibition of Enzymatic Activity : TETU acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
  • Cell Cycle Modulation : Studies have shown that TETU can induce apoptosis in cancer cells by altering cell cycle progression, particularly leading to an arrest in the S phase .

Case Studies and Research Findings

Several studies have investigated the biological activity of TETU:

  • Anticancer Activity :
    • A study evaluated TETU against human leukemia cell lines, reporting IC50 values as low as 1.50 µM, indicating potent anticancer activity .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that TETU effectively inhibited the growth of Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the nanomolar range .
  • Antioxidant Potential :
    • Research highlighted that TETU exhibited strong antioxidant activity with an IC50 value of 52 µg/mL when tested against ABTS free radicals .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerHuman leukemia cells1.50
AntibacterialStaphylococcus aureusNanomolar range
AntifungalVarious fungiVaries
AntioxidantABTS free radicals52
AChE InhibitionHuman neuroblastoma cells33.27–93.85

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylthiourea
Reactant of Route 2
Reactant of Route 2
Tetraethylthiourea

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